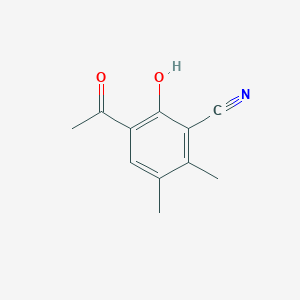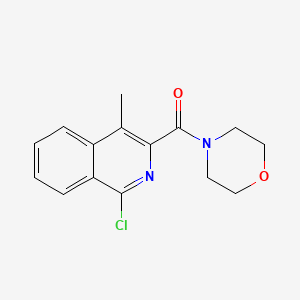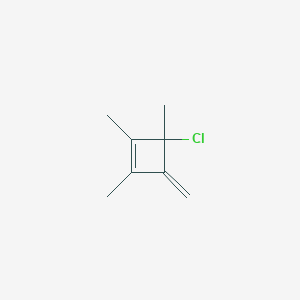![molecular formula C14H23Br B14375671 10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane CAS No. 88672-86-0](/img/structure/B14375671.png)
10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromo-10-tert-butyldispiro[205~4~1~3~]decane is a complex organic compound characterized by its unique dispiro structure This compound contains a bromine atom and a tert-butyl group attached to a decane backbone, which includes two spiro-connected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the tert-butyl group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use. The use of advanced equipment and controlled reaction environments helps maintain the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The double bonds in the dispiro structure can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, organometallic compounds, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted dispiro compounds, while oxidation reactions can produce oxidized derivatives with different functional groups.
Aplicaciones Científicas De Investigación
10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into the potential therapeutic applications of this compound includes its use in drug development and as a probe for studying disease mechanisms.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The dispiro structure also contributes to its unique chemical behavior, allowing it to participate in various reactions and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Bromo-10-methyldispiro[2.0.54.13]decane
- 10,10-Dibromodispiro[2.0.54.13]decane
- 10-Bromo-10-(α-bromobenzyl)anthrone
Uniqueness
Compared to similar compounds, 10-Bromo-10-tert-butyldispiro[205~4~1~3~]decane stands out due to its specific functional groups and dispiro configuration
Propiedades
Número CAS |
88672-86-0 |
|---|---|
Fórmula molecular |
C14H23Br |
Peso molecular |
271.24 g/mol |
Nombre IUPAC |
10-bromo-10-tert-butyldispiro[2.0.54.13]decane |
InChI |
InChI=1S/C14H23Br/c1-11(2,3)14(15)12(13(14)9-10-13)7-5-4-6-8-12/h4-10H2,1-3H3 |
Clave InChI |
ZWJDUZQVWHCWSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(C2(C13CC3)CCCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



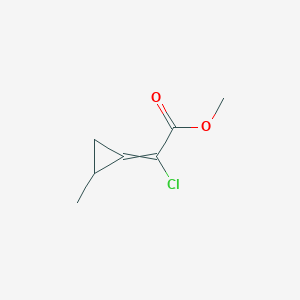
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
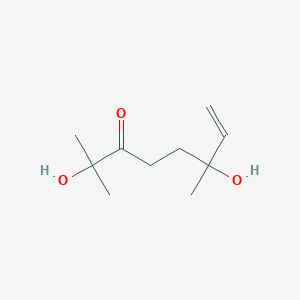
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
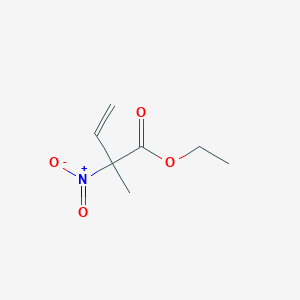
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
